molecular formula C22H36ClNO B185232 N-(4-chlorophenyl)hexadecanamide CAS No. 100172-16-5

N-(4-chlorophenyl)hexadecanamide

Cat. No.: B185232
CAS No.: 100172-16-5
M. Wt: 366 g/mol
InChI Key: OVRHPHDYSKENNR-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)hexadecanamide is a long-chain fatty acid amide derivative featuring a 4-chlorophenyl group attached to a hexadecanamide backbone. Structurally, it combines the hydrophobic hexadecyl chain with the electron-withdrawing chlorine substituent on the phenyl ring, which influences its physicochemical properties and biological interactions.

Properties

CAS No.

100172-16-5

Molecular Formula

C22H36ClNO

Molecular Weight

366 g/mol

IUPAC Name

N-(4-chlorophenyl)hexadecanamide

InChI

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(25)24-21-18-16-20(23)17-19-21/h16-19H,2-15H2,1H3,(H,24,25)

InChI Key

OVRHPHDYSKENNR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl

Pictograms

Irritant

Synonyms

HexadecanaMide, N-(4-chlorophenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Amides and Maleimides

Evidence from inhibitory studies against monoacylglycerol lipase (MGL) highlights the role of halogen substitution on phenyl rings. For example:

Compound Substituent IC50 (μM)
N-(4-Fluorophenyl)maleimide F 5.18
N-(4-Chlorophenyl)maleimide Cl 7.24
N-(4-Bromophenyl)maleimide Br 4.37
N-(4-Iodophenyl)maleimide I 4.34

Despite the larger atomic size of iodine, bromine and iodine substitutions showed higher inhibitory potency than chlorine, suggesting steric and electronic factors outweigh halogen size in this context .

Insecticidal Activity of N-(4-Chlorophenyl) Derivatives

N-(4-Chlorophenyl)-containing heterocycles, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, demonstrated superior insecticidal activity against cowpea aphids (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid.

Physicochemical Properties: Retention Time Comparisons

Retention times (HPLC) of related amides reveal trends in hydrophobicity:

Compound Retention Time (min)
N-Benzylhexadecanamide 13.6
Oleamide 28.5
N-(3,4-Dimethoxybenzyl)-hexadecanamide 14.8

The hexadecanamide chain contributes to moderate hydrophobicity, but polar substituents (e.g., methoxy groups) or unsaturated chains (e.g., oleamide) significantly alter retention behavior . N-(4-Chlorophenyl)hexadecanamide’s chlorine atom may increase polarity slightly compared to non-halogenated analogs, though this requires experimental validation.

Structural Analogs: Acetyl vs. Chlorophenyl Substitution

N-(4-Acetylphenyl)hexadecanamide (CAS: 89735-65-9) shares the hexadecanamide backbone but replaces the chlorine atom with an acetyl group. Key differences include:

Property This compound N-(4-Acetylphenyl)hexadecanamide
Molecular Formula C22H34ClNO C24H39NO2
Molar Mass (g/mol) 376.0 (estimated) 373.57
Functional Group Chlorophenyl Acetylphenyl

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